Inhibition of Thioredoxin Reductase (TrxR) in Human Cancer Cells
3-Pyridin-2-yl-2-thioxothiazolidin-4-one (CAS 75130-64-2) directly inhibits thioredoxin reductase (TrxR) in human A549 lung adenocarcinoma cells. The compound exhibits an IC50 of 1.98 μM in A549/CDDP (cisplatin-resistant) cells and an IC50 of 2.36 μM in parental A549 cells [1]. This inhibition is a key mechanism for inducing oxidative stress in cancer cells. In comparison, other 2-thioxothiazolidin-4-one analogs optimized for PIM kinase inhibition show no reported TrxR activity, with IC50 values against PIM kinases reaching as low as 1 nM , demonstrating a distinct selectivity profile.
| Evidence Dimension | Inhibition of Thioredoxin Reductase (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.98 μM (A549/CDDP cells); 2.36 μM (A549 cells) |
| Comparator Or Baseline | Optimized 2-thioxothiazolidin-4-one analogs (PIM kinase inhibitors) show IC50 < 10 nM against PIM kinases but no reported TrxR inhibition. |
| Quantified Difference | Target compound inhibits TrxR at low micromolar concentrations, whereas comparator compounds are inactive against TrxR at relevant concentrations. |
| Conditions | In vitro enzyme inhibition assay in human A549 and A549/CDDP cell lysates using DTNB dye-based microplate spectrophotometry. |
Why This Matters
This establishes the compound's specific utility for research focused on redox regulation and TrxR-dependent pathways, a target not addressed by other high-potency thioxothiazolidinone kinase inhibitors.
- [1] BindingDB. BDBM50533350: Inhibition of thioredoxin reductase in human A549/CDDP cells. View Source
